[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone
Overview
Description
[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a dimethylpyrimidine moiety and a phenylmethanone group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of 2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine is the HIV-1 gp120 protein . This protein is a critical component of the HIV-1 virus, which is responsible for the virus’s ability to infect human cells .
Mode of Action
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine, also known as Fostemsavir , acts as an HIV entry inhibitor . It binds to the HIV-1 gp120 protein, inhibiting the interaction with the CD4 receptor on human cells . This prevents the virus from entering the cell and thus inhibits its ability to replicate .
Biochemical Pathways
The inhibition of the HIV-1 gp120 protein disrupts the viral entry pathway , preventing the virus from infecting new cells . This reduces the viral load in the body and slows the progression of the disease .
Pharmacokinetics
It is known that the compound is well-tolerated and virologically active in individuals with multidrug-resistant hiv-1 .
Result of Action
The result of the action of 2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine is a reduction in the viral load of HIV-1 in the body . This can lead to a slowing of the progression of the disease and an improvement in the patient’s quality of life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone typically involves the coupling of piperazine with a dimethylpyrimidine derivative under basic conditions. For instance, five equivalents of piperazine can be used to couple with a dimethylpyrimidine compound to minimize the formation of by-products . The reaction is usually carried out in a solvent like ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders like Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, [4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)16(22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSDLWQGDMRQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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